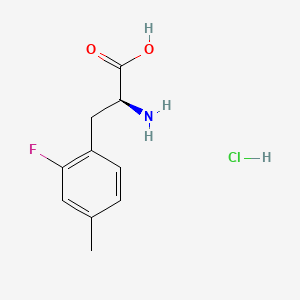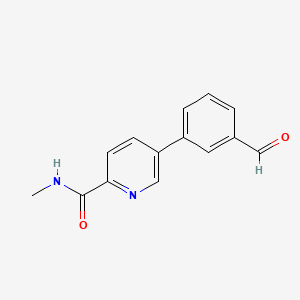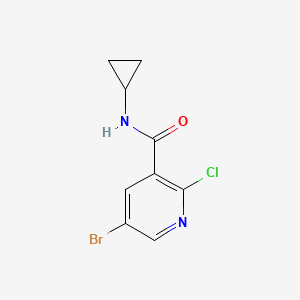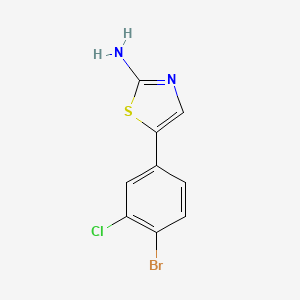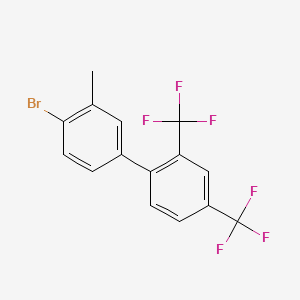
4'-Bromo-3'-methyl-2,4-bis(trifluoromethyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl: is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a bromine atom, a methyl group, and two trifluoromethyl groups attached to the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the following steps:
Industrial Production Methods
Industrial production of 4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Catalyst Optimization: The use of highly active and selective catalysts can enhance reaction rates and selectivity, reducing the formation of unwanted by-products.
Purification Techniques: Advanced purification methods such as chromatography and recrystallization are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove or modify functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used to replace the bromine atom with hydroxyl or cyano groups.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can introduce nitro or sulfonic acid groups.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the methyl group.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce functional groups.
Major Products Formed
Substitution Products: Hydroxylated, cyanated, or nitro-substituted biphenyl derivatives.
Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methyl group.
Reduction Products: Reduced biphenyl derivatives with modified functional groups.
科学研究应用
4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用机制
The mechanism of action of 4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of bromine, methyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
4’-Bromo-2,4-bis(trifluoromethyl)-1,1’-biphenyl: Lacks the methyl group, which may affect its reactivity and applications.
3’-Methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl: Lacks the bromine atom, which may influence its chemical behavior and interactions.
2,4-Bis(trifluoromethyl)-1,1’-biphenyl: Lacks both the bromine and methyl groups, resulting in different chemical and physical properties.
The presence of the bromine, methyl, and trifluoromethyl groups in 4’-Bromo-3’-methyl-2,4-bis(trifluoromethyl)-1,1’-biphenyl imparts unique characteristics that distinguish it from these similar compounds, making it valuable for specific research and industrial applications.
属性
分子式 |
C15H9BrF6 |
|---|---|
分子量 |
383.13 g/mol |
IUPAC 名称 |
1-(4-bromo-3-methylphenyl)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H9BrF6/c1-8-6-9(2-5-13(8)16)11-4-3-10(14(17,18)19)7-12(11)15(20,21)22/h2-7H,1H3 |
InChI 键 |
QGTBDYIBNAKDIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14024664.png)
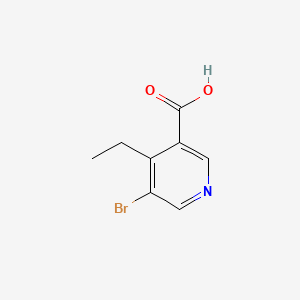
![4'-Chloro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024676.png)

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)-2,2-dimethylpropan-1-amine hydrochloride](/img/structure/B14024683.png)
![2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride](/img/structure/B14024691.png)

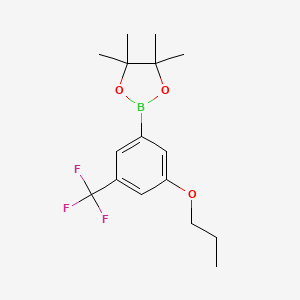
![Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B14024710.png)
